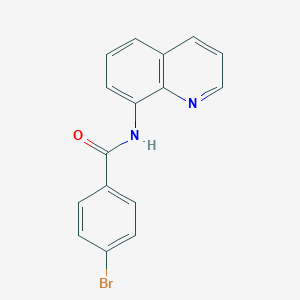
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide, also known as JNJ-39729209, is a small molecule drug that has been developed for research purposes. It is a selective antagonist of the orexin-2 receptor, which is a G protein-coupled receptor that is involved in the regulation of wakefulness and sleep.
Mecanismo De Acción
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide acts as a selective antagonist of the orexin-2 receptor, which is primarily expressed in the central nervous system. The orexin-2 receptor is involved in the regulation of wakefulness and sleep, and its activation promotes wakefulness. By blocking the orexin-2 receptor, 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide inhibits the wake-promoting effects of orexin and promotes sleep.
Biochemical and physiological effects:
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide has been shown to have significant effects on the behavior and physiology of animals. In rats, 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide has been found to increase the amount of time spent in non-rapid eye movement (NREM) sleep and decrease the amount of time spent in wakefulness. 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide has also been shown to decrease the latency to sleep onset and increase the duration of NREM sleep in mice. These effects suggest that 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide has potential as a therapeutic agent for the treatment of sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide has several advantages for use in lab experiments. It is a selective antagonist of the orexin-2 receptor, which allows for the investigation of the specific effects of orexin-2 receptor inhibition. 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also limitations to the use of 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide in lab experiments. For example, it may not be suitable for use in certain animal models, and its effects may vary depending on the species and strain of animal used.
Direcciones Futuras
There are several possible future directions for the research on 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide. One direction is the investigation of the potential therapeutic benefits of orexin-2 receptor antagonists in the treatment of sleep disorders, such as insomnia and narcolepsy. Another direction is the exploration of the effects of 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide on other physiological systems, such as the cardiovascular system and the immune system. Additionally, the development of more potent and selective orexin-2 receptor antagonists may lead to the discovery of new therapeutic agents for the treatment of sleep disorders and other conditions.
Métodos De Síntesis
The synthesis of 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide involves several steps, including the preparation of the starting materials, the reaction of the starting materials, and the purification of the final product. The detailed synthesis method of 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide is beyond the scope of this paper, but it can be found in the literature.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide has been used in various scientific research studies, including the investigation of the role of the orexin-2 receptor in the regulation of wakefulness and sleep, the exploration of the potential therapeutic benefits of orexin-2 receptor antagonists in the treatment of sleep disorders, and the examination of the effects of 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide on the behavior and physiology of animals.
Propiedades
Nombre del producto |
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
2-(2,4-dimethylphenoxy)-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-7-15(12(2)9-11)20-13(3)16(19)18-14-5-4-8-17-10-14/h4-10,13H,1-3H3,(H,18,19) |
Clave InChI |
DQXNTALFBZPDJC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CN=CC=C2)C |
SMILES canónico |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CN=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



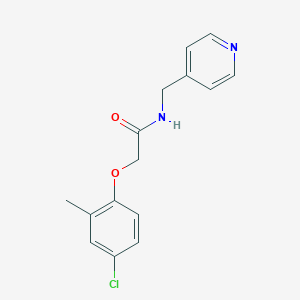
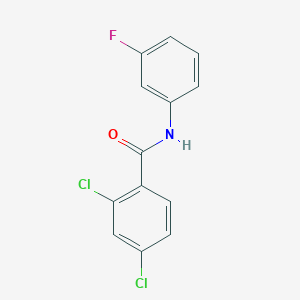

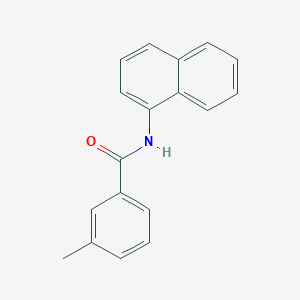
![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)
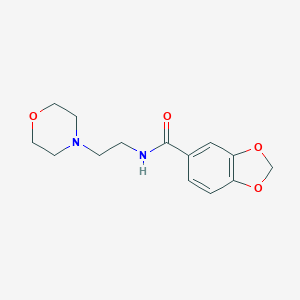

methanone](/img/structure/B270740.png)


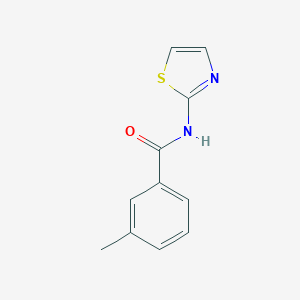
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)

